molecular formula C24H24Cl2N2O3S B10930463 1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one

1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one

Cat. No.: B10930463
M. Wt: 491.4 g/mol
InChI Key: WHOIVZVUMWZBLL-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzyl group and a naphthalen-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one typically involves multiple steps. One common route starts with the preparation of 1-(2,4-dichlorobenzyl)piperazine, which is then reacted with a naphthalen-2-ylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]-3-(naphthalen-2-ylsulfonyl)propan-1-one is unique due to its specific substitution pattern and the presence of both a piperazine ring and a naphthalen-2-ylsulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C24H24Cl2N2O3S

Molecular Weight

491.4 g/mol

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one

InChI

InChI=1S/C24H24Cl2N2O3S/c25-21-7-5-20(23(26)16-21)17-27-10-12-28(13-11-27)24(29)9-14-32(30,31)22-8-6-18-3-1-2-4-19(18)15-22/h1-8,15-16H,9-14,17H2

InChI Key

WHOIVZVUMWZBLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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